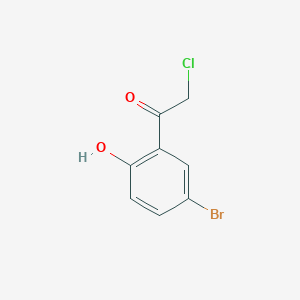

1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone

Vue d'ensemble

Description

“1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone” is a chemical compound that is also known as “2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone” or "5-Bromo-2-hydroxyphenacyl bromide" . It has been used as a ligand in the preparation of tetrahedral metallocene complexes containing vanadium (IV) (vanadocene), having potential spermicidal activity against human sperm .

Synthesis Analysis

The compound “1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione” has been synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid . The stoichiometry ratio of ligand to metal has been found to be 2:1 . The synthesized 1,3-dione and their transition metal complexes have been characterized by 1H-NMR,13C-NMR,IR, Elemental analysis, Powder XRD, TGA .

Molecular Structure Analysis

The molecular structure of “1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone” has been studied using various techniques such as X-ray single-crystal diffraction method . The presence of non-covalent interactions and their impact on crystal structure was determined .

Chemical Reactions Analysis

The compound “1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone” has been involved in various chemical reactions. For instance, it has been used in the synthesis of dihydropyrimidines on the basis of nitro and brominated salicylaldehyde derivatives by Biginelli reaction in microwave conditions in the presence of cheap low toxic copper triflate .

Physical And Chemical Properties Analysis

The molecular formula of “1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone” is CHBrO with an average mass of 293.940 Da and a monoisotopic mass of 291.873444 Da .

Safety And Hazards

The compound “1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone” is classified as Acute toxicity - Category 3, Oral Skin irritation, Category 2 Eye irritation, Category 2 Specific target organ toxicity – single exposure, Category 3 . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-(5-bromo-2-hydroxyphenyl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-5-1-2-7(11)6(3-5)8(12)4-10/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYGVTXWYOUPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)

![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)